molecular formula C8H10ClN3S B12714823 1-(4-Chlorophenyl)-4-methylthiosemicarbazide CAS No. 27562-78-3

1-(4-Chlorophenyl)-4-methylthiosemicarbazide

Cat. No.: B12714823
CAS No.: 27562-78-3
M. Wt: 215.70 g/mol
InChI Key: CWVQPOXZOJOHNZ-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-4-methylthiosemicarbazide (CID 3031798) is a thiosemicarbazide derivative of significant interest in medicinal chemistry and biochemical research . This compound serves as a key synthetic intermediate and a precursor for the development of various heterocyclic systems with potential biological activity. Its core structure is integral to research on enzyme inhibition and antiviral agents. A primary research application for this compound and its derivatives is as potent inhibitors of tyrosinase, a key enzyme in melanin production . Thiosemicarbazide-based compounds demonstrate structure-dependent inhibitory activity, with specific halogen substitutions on the phenyl ring significantly influencing potency and binding interactions with enzyme residues like His85, Glu256, and Asn260 . Furthermore, structural analogs of this compound, particularly those conjugated with indole rings, have shown promising in vitro antiviral activity against viruses such as Coxsackie B4 . The thiosemicarbazide moiety is also a versatile precursor for synthesizing thiosemicarbazone ligands, which can form complexes with metal ions like Cu(II). These complexes have been investigated for their enhanced cytotoxic effects and ability to induce DNA damage and cell cycle arrest in cancer cells, highlighting their potential in anticancer research . This product is intended For Research Use Only and is not approved for diagnostic or therapeutic applications.

Properties

CAS No.

27562-78-3

Molecular Formula

C8H10ClN3S

Molecular Weight

215.70 g/mol

IUPAC Name

1-(4-chloroanilino)-3-methylthiourea

InChI

InChI=1S/C8H10ClN3S/c1-10-8(13)12-11-7-4-2-6(9)3-5-7/h2-5,11H,1H3,(H2,10,12,13)

InChI Key

CWVQPOXZOJOHNZ-UHFFFAOYSA-N

Canonical SMILES

CNC(=S)NNC1=CC=C(C=C1)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(4-Chlorophenyl)-4-methylthiosemicarbazide typically involves the condensation of 4-chlorophenyl-containing aldehydes or related precursors with methylthiosemicarbazide or its precursors. The key steps include:

  • Preparation of methylthiosemicarbazide intermediate.
  • Condensation with 4-chlorobenzaldehyde or related 4-chlorophenyl derivatives.
  • Purification and characterization of the final product.

Preparation of Methylthiosemicarbazide

A critical precursor in the synthesis is methylthiosemicarbazide, which can be prepared via a multi-step process starting from thiourea (thiocarbamide). A patented industrially scalable method involves:

  • Dissolving thiourea in an appropriate solvent (e.g., toluene, butanone).
  • Adding a catalyst such as polyethylene glycol (molecular weight 200-20000), tetrabutylammonium bromide, or sodium methylate.
  • Reacting with methyl chloride gas at elevated temperatures (10–200 °C) under stirring to form methylthiourea.
  • Purging residual hydrogen chloride gas with nitrogen.
  • Adding hydrazine hydrate at 30–90 °C to convert methylthiourea into methylthiosemicarbazide.
  • Distillation of solvent and cooling to precipitate the solid methylthiosemicarbazide.
  • Filtration and drying to obtain high-purity methylthiosemicarbazide with yields typically above 95% and purity around 99.5% (see Table 1 for typical reaction conditions and yields).
Step Conditions Yield (%) Purity (%) Notes
Thiourea + methyl chloride 80–90 °C, toluene, PEG catalyst >99.9% conversion - Methylthiourea intermediate formed
Methylthiourea + hydrazine hydrate 55–65 °C, stirring 96.8–97.8 99.2–99.5 Methylthiosemicarbazide isolated
Isolation Cooling to 10 to -10 °C, filtration - - Solid product obtained

Table 1: Industrial synthesis parameters for methylthiosemicarbazide preparation (adapted from CN104860857A).

This method is advantageous due to high yield, low waste generation, and suitability for large-scale production.

Condensation with 4-Chlorobenzaldehyde

The next step involves the condensation of methylthiosemicarbazide with 4-chlorobenzaldehyde to form this compound. This is typically carried out via:

  • Mixing equimolar amounts of methylthiosemicarbazide and 4-chlorobenzaldehyde in a suitable solvent such as ethanol or methanol.
  • Heating under reflux conditions to promote the condensation reaction, forming the imine bond (-N=CH-).
  • Reaction times vary but generally range from 2 to 6 hours.
  • Cooling the reaction mixture to precipitate the product.
  • Filtration and recrystallization to purify the compound.

This condensation reaction is a classical Schiff base formation, yielding the target compound with good purity and moderate to high yields (typically 70–90%).

Alternative Synthetic Routes and Notes

  • Some literature reports the synthesis of related thiosemicarbazide derivatives by direct reaction of thiosemicarbazide with substituted aldehydes, which can be adapted for 4-chlorophenyl derivatives.
  • The use of catalysts or acid/base additives can improve reaction rates and yields.
  • Purification is commonly achieved by recrystallization from ethanol or other polar solvents.
  • Characterization is confirmed by IR, NMR, and mass spectrometry, showing characteristic signals for the thiosemicarbazide moiety and the 4-chlorophenyl group.

Summary Table of Preparation Methods

Step Reagents/Conditions Yield (%) Purity (%) Remarks
Methylthiosemicarbazide synthesis Thiourea + methyl chloride + hydrazine hydrate; PEG catalyst; 80–90 °C; toluene or butanone solvent 96.8–97.8 ~99.5 Industrially scalable, high yield
Condensation with 4-chlorobenzaldehyde Methylthiosemicarbazide + 4-chlorobenzaldehyde; reflux in ethanol/methanol; 2–6 h 70–90 >95 Classical Schiff base formation

Research Findings and Practical Considerations

  • The patented methylthiosemicarbazide synthesis process emphasizes cleaner production with reduced waste and cost efficiency, making it suitable for industrial applications.
  • The condensation step is straightforward and well-documented in medicinal chemistry literature, with the 4-chlorophenyl substituent providing specific biological activity profiles.
  • Reaction monitoring by chromatographic methods ensures high conversion and product quality.
  • The choice of solvent and catalyst in the methylthiosemicarbazide synthesis significantly affects yield and purity.
  • The final compound’s stability and purity are critical for its use in further synthetic or biological applications.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-4-methylthiosemicarbazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide or thiols can be employed under appropriate conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted thiosemicarbazides.

Scientific Research Applications

Synthesis of Thiosemicarbazide Derivatives

Thiosemicarbazides, including 1-(4-Chlorophenyl)-4-methylthiosemicarbazide, serve as intermediates in the synthesis of various pharmaceutical compounds. The synthesis typically involves the condensation of thiosemicarbazide with aldehydes or ketones. For example, this compound can be synthesized through the reaction of 4-chlorobenzaldehyde with thiosemicarbazide in methanol under controlled conditions .

Antimicrobial Properties

Research indicates that thiosemicarbazide derivatives exhibit significant antimicrobial activity. In particular, this compound has shown promising results against various bacterial strains, including Mycobacterium species. The compound's structure allows it to interact effectively with microbial targets, leading to bactericidal effects .

Antitumor Activity

The compound has also been evaluated for its antitumor properties. Studies have demonstrated that derivatives of thiosemicarbazides can inhibit tumor cell proliferation in vitro. Notably, complexation with metal ions like Cu(II) enhances the anticancer activity of these compounds, making them potential candidates for cancer therapy . Specifically, research has indicated that certain derivatives can effectively target neuroblastoma and prostate cancer cells while exhibiting manageable toxicity profiles .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiosemicarbazide derivatives. The presence of the chlorophenyl group significantly influences the biological activity of these compounds. Variations in substituents on the thiosemicarbazide scaffold can lead to differences in potency and selectivity against various biological targets .

Case Studies and Research Findings

StudyFocusFindings
PMC5610766Antimycobacterial ActivityDemonstrated good anti-tubercular activity with a minimum inhibitory concentration of 0.39 μg/mL for certain derivatives .
PMC8002893Antitumor ActivityIdentified effective anticancer properties against neuroblastoma and osteosarcoma; highlighted cardiotoxicity as a concern for some derivatives .
ACS PublicationsMedicinal Chemistry InsightsExplored a range of thiosemicarbazone derivatives and their complexation effects on biological activity, emphasizing the importance of structural modifications for enhancing therapeutic efficacy .

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-4-methylthiosemicarbazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Thiosemicarbazides differ primarily in substituents on the phenyl ring and the thiourea backbone. Key analogs include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
1-(4-Chlorophenyl)-4-methylthiosemicarbazide 4-Cl, 4-CH₃ C₇H₈ClN₃S 201.67 22814-92-2 Electron-withdrawing Cl, moderate lipophilicity
4-(4-Ethylphenyl)-3-thiosemicarbazide 4-C₂H₅ C₉H₁₃N₃S 195.28 93693-01-7 Increased lipophilicity due to ethyl group
4-(4-Methylphenyl)-3-thiosemicarbazide 4-CH₃ C₈H₁₁N₃S 181.26 13278-67-6 Lower molecular weight, enhanced solubility
4-(2,6-Dichlorophenyl)-3-thiosemicarbazide 2,6-Cl₂ C₇H₇Cl₂N₃S 244.13 13207-55-1 Steric hindrance from di-Cl substitution
1-(4-Chloro-2,2-dimethylchromen-3-yl)methylene thiosemicarbazide Chromene ring, Cl, CH₃ C₁₅H₁₄ClN₃S 303.81 N/A Extended conjugated system, anti-inflammatory activity

Key Observations :

  • Electron-withdrawing groups (Cl, F) : Enhance stability and influence reactivity. For example, this compound's Cl group increases electrophilicity compared to alkyl-substituted analogs .
  • Ethyl-substituted analogs (e.g., 4-(4-Ethylphenyl)-3-thiosemicarbazide) show higher molecular weights but similar synthetic yields (~90%) .
  • Chromene-ring derivatives : Exhibit complex structures with extended conjugation, leading to distinct biological activities (e.g., anti-inflammatory effects comparable to indomethacin) .

Yield Comparison :

  • Simple phenyl-substituted thiosemicarbazides (e.g., 4-(4-Methylphenyl)-3-thiosemicarbazide) typically achieve yields >85% .
  • Bulky substituents (e.g., 2,6-dichlorophenyl) may reduce yields due to steric hindrance .

Physicochemical Properties

  • Lipophilicity : Ethyl and methyl groups increase logP values (e.g., 4-(4-Ethylphenyl)-3-thiosemicarbazide: logP ~2.1) compared to chlorinated analogs (logP ~1.8) .
  • Thermal stability : Melting points vary widely; chromene derivatives (e.g., compound 6a) melt at 223–225°C, while simpler thiosemicarbazides (e.g., 4-(4-Methylphenyl)-3-thiosemicarbazide) melt at 128–131°C .

Biological Activity

1-(4-Chlorophenyl)-4-methylthiosemicarbazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a thiosemicarbazide functional group, which is known for its ability to form stable complexes with various metals and exhibit biological activity. The molecular formula is C9H10ClN3SC_9H_{10}ClN_3S, and its structure can be represented as follows:

Structure R1C(=S)NNR2\text{Structure }R_1-C(=S)-N-N-R_2

Where R1R_1 is the 4-chlorophenyl group and R2R_2 is a methyl group.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus16–31.25
Escherichia coli31.25–62.5
Candida albicans31.25–62.5

The compound's activity against Staphylococcus aureus indicates its potential use in treating infections caused by this pathogen, which is known for its resistance to many antibiotics .

Anticancer Activity

Research has indicated that this compound possesses significant anticancer properties. It has been found to induce cytotoxic effects on various cancer cell lines.

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineIC50 (μM)
MCF-7 (Breast Cancer)43.4
HCT-116 (Colon Cancer)6.2
T47D (Breast Cancer)27.3

The cytotoxic effects observed in these studies suggest that this compound could be a promising candidate for further development as an anticancer agent .

The biological activities of thiosemicarbazides, including this compound, are often attributed to their ability to chelate metal ions and inhibit various enzymes involved in cellular processes. For instance, it has been shown to inhibit acetylcholinesterase (AChE), which is relevant for treating neurological disorders .

Case Studies and Research Findings

Several research articles have highlighted the synthesis and biological evaluation of thiosemicarbazides, including the compound :

  • A study reported that derivatives of thiosemicarbazides exhibited antibacterial and antifungal activities against a range of pathogens, indicating their potential as therapeutic agents .
  • Another investigation focused on the anticancer properties, showing that compounds similar to this compound demonstrated significant cytotoxicity against various cancer cell lines .

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